キヌプラミン

概要

説明

キヌプラミンは、主にヨーロッパでうつ病の治療に用いられる三環系抗うつ薬です。 これは、ムスカリン性アセチルコリン受容体およびヒスタミンH1受容体の強力な拮抗作用、5-HT2受容体の中等度の拮抗作用、およびセロトニンおよびノルエピネフリンの再取り込みの弱い阻害を含む薬理学的特性で知られています .

2. 製法

合成経路と反応条件: キヌプラミンの合成には、11-キヌクリジン-3-イル-5,6-ジヒドロベンゾbベンザゼピンと様々な試薬を制御された条件下で反応させることが含まれます。正確な合成経路と反応条件は、所有権があり、オープンな文献では広く公開されていません。

工業的生産方法: キヌプラミンの工業的生産は、通常、最適化された反応条件を使用して、高収率と純度を保証する大規模な化学合成を伴います。このプロセスには、医薬品の規格を満たすための精製、結晶化、品質管理などのステップが含まれる場合があります。

反応の種類:

酸化: キヌプラミンは、特にその構造中の窒素原子の酸化反応を受ける可能性があります。

還元: 還元反応は、特に還元剤の存在下で発生する可能性があります。

置換: キヌプラミンは、分子の官能基が他の基に置き換えられる置換反応に参加できます。

一般的な試薬と条件:

酸化剤: 過酸化水素、過マンガン酸カリウム。

還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

置換試薬: ハロゲン、アルキル化剤。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりN-酸化物が生成される可能性があり、還元により第二アミンが生成される可能性があります。

科学的研究の応用

キヌプラミンはその抗うつ作用について広く研究されてきました。これは、うつ病のメカニズムを理解し、新しい治療薬を開発するための研究で使用されます。 さらに、その受容体結合プロファイルにより、様々な神経伝達物質系との相互作用を調べるための薬理学的研究において貴重なツールとなっています .

作用機序

キヌプラミンは、主にムスカリン性アセチルコリン受容体およびヒスタミンH1受容体の拮抗作用を通じてその効果を発揮します。また、5-HT2受容体を中等度に拮抗し、セロトニンおよびノルエピネフリンの再取り込みを弱く阻害します。 これらの作用は、シナプス間隙におけるこれらの神経伝達物質のレベルの上昇をもたらし、抗うつ作用に貢献しています .

類似の化合物:

イミプラミン: 類似の作用機序を持つ別の三環系抗うつ薬ですが、受容体結合プロファイルは異なります。

デシプラミン: ノルエピネフリンの再取り込みを強力に阻害することで知られています。

デメキシプチリン: 構造と機能は似ていますが、薬物動態特性が異なります。

キヌプラミンの独自性: キヌプラミンは、強力な抗コリン作用と抗ヒスタミン作用、中等度の5-HT2受容体拮抗作用、およびセロトニンおよびノルエピネフリンの再取り込みの弱い阻害という組み合わせが特徴です。 このプロファイルにより、刺激が有益な特定の種類のうつ病に特に効果的です .

生化学分析

Biochemical Properties

Quinupramine interacts with a variety of biomolecules, including muscarinic acetylcholine receptors, histamine H1 receptors, and 5-HT2 receptors . It has a high affinity for muscarinic cholinergic and histamine H1 receptor binding sites in rat brain . These interactions play a crucial role in its biochemical reactions .

Cellular Effects

Quinupramine influences cell function by interacting with various receptors. It acts as a strong muscarinic acetylcholine receptor antagonist and H1 receptor antagonist, which can influence cell signaling pathways and cellular metabolism .

Molecular Mechanism

At the molecular level, Quinupramine exerts its effects through binding interactions with biomolecules and changes in gene expression . It acts as a moderate 5-HT2 receptor antagonist and a weak serotonin and norepinephrine reuptake inhibitor .

Temporal Effects in Laboratory Settings

It is known that Quinupramine has a half-life of approximately 33 hours , indicating its stability in the body.

Dosage Effects in Animal Models

The effects of Quinupramine at different dosages in animal models are not fully documented. It is known that Quinupramine has a high affinity for certain receptors in rat brains , suggesting that it may have significant effects at certain dosages.

Metabolic Pathways

Quinupramine is involved in various metabolic pathways due to its interactions with different receptors. The specific enzymes or cofactors it interacts with are not fully documented .

Transport and Distribution

Given its interactions with various receptors, it is likely that it is transported and distributed in a manner similar to other tricyclic antidepressants .

Subcellular Localization

The subcellular localization of Quinupramine is not fully documented. Given its interactions with various receptors, it is likely that it is localized in a manner similar to other tricyclic antidepressants .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of quinupramine involves the reaction of 11-quinuclidin-3-yl-5,6-dihydrobenzobbenzazepine with various reagents under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not widely published in open literature.

Industrial Production Methods: Industrial production of quinupramine typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet pharmaceutical standards.

Types of Reactions:

Oxidation: Quinupramine can undergo oxidation reactions, particularly at the nitrogen atoms in its structure.

Reduction: Reduction reactions can occur, especially in the presence of reducing agents.

Substitution: Quinupramine can participate in substitution reactions, where functional groups in the molecule are replaced by other groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce secondary amines.

類似化合物との比較

Imipramine: Another tricyclic antidepressant with a similar mechanism of action but different receptor binding profile.

Desipramine: Known for its strong norepinephrine reuptake inhibition.

Demexiptiline: Similar in structure and function but with distinct pharmacokinetic properties.

Uniqueness of Quinupramine: Quinupramine is unique in its combination of strong anticholinergic and antihistamine properties, moderate 5-HT2 receptor antagonism, and weak serotonin and norepinephrine reuptake inhibition. This profile makes it particularly effective in certain types of depression where stimulation is beneficial .

生物活性

Quinupramine, a tricyclic antidepressant, has garnered attention for its unique pharmacological properties and biological activities. This article delves into its mechanisms of action, receptor binding profiles, pharmacokinetics, and potential therapeutic applications, supported by data tables and relevant case studies.

Quinupramine's primary mechanism is linked to its interaction with neurotransmitter systems in the central nervous system (CNS). It exhibits a high affinity for various receptors, which contributes to its antidepressant effects:

- Serotonin Receptors : Quinupramine influences the central serotonin system, particularly through down-regulation of serotonin S2 receptors after repeated administration .

- Cholinergic and Histaminergic Systems : It has shown significant binding affinity for muscarinic cholinergic and histamine H1 receptors in rat brain studies . This receptor profile suggests that quinupramine may modulate cholinergic and histaminergic neurotransmission, which can be relevant in treating mood disorders.

Pharmacokinetics and Bioavailability

Research has demonstrated the pharmacokinetic properties of quinupramine, particularly regarding its absorption and bioavailability when administered through different routes:

- A study utilizing an ethylene-vinyl acetate (EVA) matrix indicated that quinupramine's percutaneous absorption was significantly enhanced by the addition of certain permeation enhancers. The relative bioavailability was approximately 2.81 times higher with polyoxyethylene-2-oleyl ether compared to a non-enhanced EVA matrix .

- Histological examinations revealed that the skin treated with the EVA matrix containing enhancers exhibited a loosely layered stratum corneum, facilitating better drug delivery .

Biological Activity Against Pathogens

Beyond its antidepressant properties, quinupramine derivatives have shown promising antimicrobial activity. A study synthesized novel quinuclidinium compounds that exhibited potent antibacterial effects against both gram-positive and gram-negative bacteria:

| Compound | MIC (μg/mL) against Pseudomonas aeruginosa | MIC (μg/mL) against Klebsiella pneumoniae |

|---|---|---|

| Compound 10 | 0.25 | 0.50 |

| Compound 5 | 0.25 | 1.00 |

| Gentamicin | 64 | 8 |

The results indicated that compound 10 was particularly effective, showing MIC values significantly lower than those of gentamicin, highlighting its potential as an alternative treatment for multidrug-resistant infections .

Case Studies and Clinical Implications

Several studies have explored the clinical implications of quinupramine's biological activity:

- Antidepressant Efficacy : In clinical settings, quinupramine has been evaluated for its effectiveness in treating major depressive disorder. Its unique receptor binding profile suggests it may offer benefits over traditional antidepressants by addressing multiple neurotransmitter systems simultaneously.

- Antimicrobial Applications : The antimicrobial properties of quinupramine derivatives are under investigation for potential use in treating infections caused by resistant bacterial strains. The promising results from in vitro studies warrant further research into their clinical applicability.

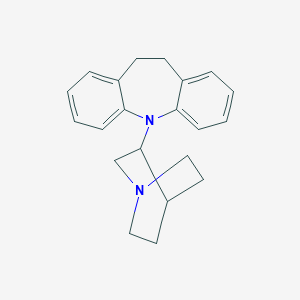

特性

IUPAC Name |

11-(1-azabicyclo[2.2.2]octan-3-yl)-5,6-dihydrobenzo[b][1]benzazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2/c1-3-7-19-16(5-1)9-10-17-6-2-4-8-20(17)23(19)21-15-22-13-11-18(21)12-14-22/h1-8,18,21H,9-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCBQCKFFSPGEDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)N3C4=CC=CC=C4CCC5=CC=CC=C53 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70865608 | |

| Record name | Quinupramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70865608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31721-17-2 | |

| Record name | Quinupramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31721-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinupramine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031721172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinupramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13246 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Quinupramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70865608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinupramine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.149 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINUPRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29O61HFF4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。